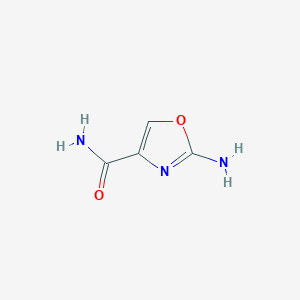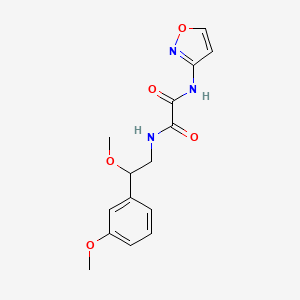
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like this typically belong to the class of organic compounds known as oxalamides. These are amides of oxalic acid and contain the oxalamide functional group, which consists of two carbonyl groups joined by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions of such compounds would largely depend on the functional groups present in the molecule. For instance, the amide group might undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds, including their melting point, boiling point, solubility, and stability, can be determined using various experimental techniques .Aplicaciones Científicas De Investigación
X-ray Powder Diffraction in Synthesis
The use of X-ray powder diffraction data is crucial in the synthesis of complex compounds, providing insights into molecular structures and the verification of synthesized compounds without detectable impurities. For example, Qing Wang et al. (2017) demonstrated the application of this technique in the synthesis of an anticoagulant intermediate, showcasing its importance in pharmaceutical research and development (Qing Wang et al., 2017).
Radioligand Development for Neurological Research
The development and evaluation of radioligands, such as WAY-100635, for positron emission tomography (PET) highlight the application of complex molecules in studying neurological receptors. S. Hume et al. (1994) provided a detailed examination of this compound's biodistribution and its potential for clinical and pharmacological investigations of central 5-HT1A receptors (S. Hume et al., 1994).
Novel Synthetic Approaches in Organic Chemistry
Innovative synthetic methodologies for producing oxalamides and related compounds are critical for advancing organic chemistry and pharmaceutical research. V. Mamedov et al. (2016) developed a novel one-pot synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, demonstrating the importance of new reactions in creating bioactive molecules (V. Mamedov et al., 2016).
Anticancer Activity of Isoxazole-Containing Compounds
The design, synthesis, and evaluation of isoxazole-containing compounds for anticancer activity represent a significant area of research. T. Yakantham et al. (2019) synthesized new derivatives and tested their efficacy against various cancer cell lines, illustrating the potential of these molecules in cancer treatment (T. Yakantham et al., 2019).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-methoxy-2-(3-methoxyphenyl)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c1-21-11-5-3-4-10(8-11)12(22-2)9-16-14(19)15(20)17-13-6-7-23-18-13/h3-8,12H,9H2,1-2H3,(H,16,19)(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMYSPQGNBYCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C(=O)NC2=NOC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(isoxazol-3-yl)-N2-(2-methoxy-2-(3-methoxyphenyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

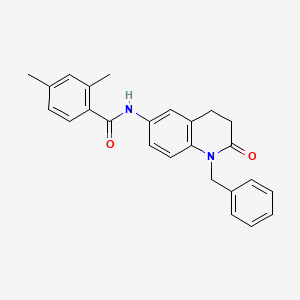

![3-Methyl-7-(3-methylbutyl)-8-[4-[(3-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2739106.png)
![3-nitro-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B2739107.png)
![N-(2-methoxyethyl)-4-[4-oxo-2-(pyridin-4-ylmethylsulfanyl)quinazolin-3-yl]benzamide](/img/structure/B2739111.png)
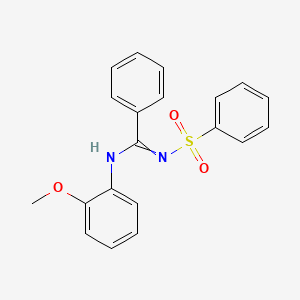
amino}-1lambda6-thiolane-1,1-dione](/img/structure/B2739113.png)
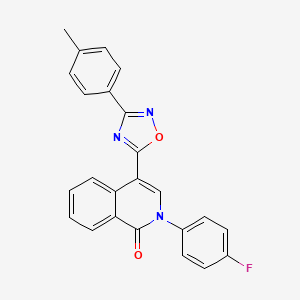
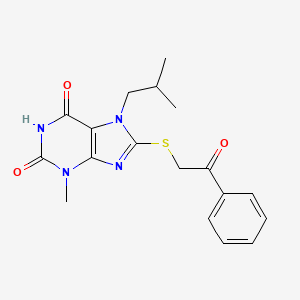
![4-(N,N-diisobutylsulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2739116.png)
![N-(3-fluorophenyl)-5-methyl-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2739119.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-2,3-dimethoxybenzamide](/img/structure/B2739120.png)
![2-[2-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2739122.png)
